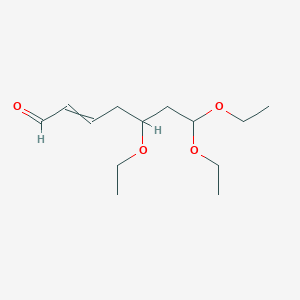
5,7,7-Triethoxyhept-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,7-Triethoxyhept-2-enal is an organic compound with the molecular formula C12H22O4 It is characterized by the presence of three ethoxy groups attached to a heptenal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7-Triethoxyhept-2-enal typically involves the reaction of hept-2-enal with ethoxy reagents under controlled conditions. One common method is the ethoxylation of hept-2-enal using ethyl alcohol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5,7,7-Triethoxyhept-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,7,7-Triethoxyhept-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 5,7,7-Triethoxyhept-2-enal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
5,7,7-Triethoxyhept-2-ynal: Similar structure but with a triple bond.
5,7,7-Triethoxyheptanoic acid: Similar structure but with a carboxylic acid group.
5,7,7-Triethoxyhept-2-ol: Similar structure but with an alcohol group.
Uniqueness
5,7,7-Triethoxyhept-2-enal is unique due to its specific arrangement of ethoxy groups and the presence of an aldehyde functional group
Properties
CAS No. |
91888-38-9 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
5,7,7-triethoxyhept-2-enal |
InChI |
InChI=1S/C13H24O4/c1-4-15-12(9-7-8-10-14)11-13(16-5-2)17-6-3/h7-8,10,12-13H,4-6,9,11H2,1-3H3 |
InChI Key |
VGWNPHNZSDUTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC=CC=O)CC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane](/img/structure/B14366450.png)
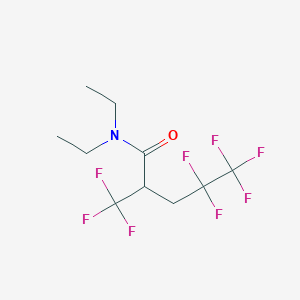
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
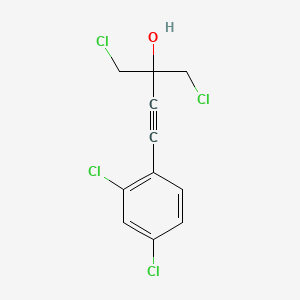
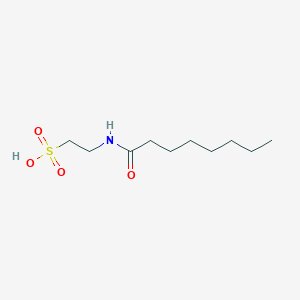

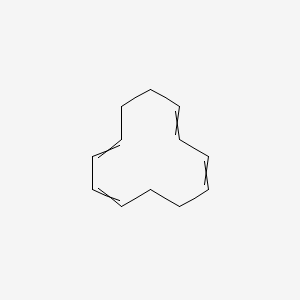

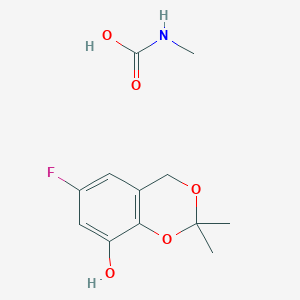
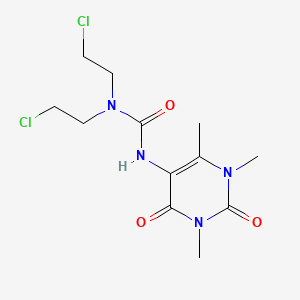
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
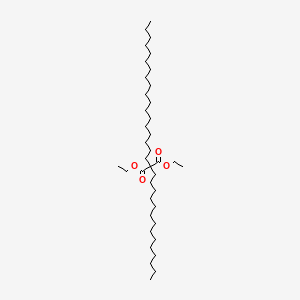
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
